N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O4S2/c1-15-4-6-18(17(26)12-15)27-22(30)14-35-25-28-19-9-11-34-23(19)24(31)29(25)10-8-16-5-7-20(32-2)21(13-16)33-3/h4-7,9,11-13H,8,10,14H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKDXKASMFMGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC(=C(C=C4)OC)OC)SC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the chloro and methoxy substituents enhances its pharmacological profile.
Molecular Formula : C₁₈H₁₈ClN₃O₃S
Molecular Weight : 373.87 g/mol
CAS Number : Not explicitly listed in the provided sources.
Research indicates that compounds with similar structures often interact with various biological targets:
- Enzyme Inhibition : Many thieno[3,2-d]pyrimidine derivatives exhibit inhibitory effects on enzymes involved in cancer progression and inflammation.
- Receptor Modulation : These compounds may act as modulators of neurotransmitter receptors, potentially influencing pathways related to anxiety and depression.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of thieno[3,2-d]pyrimidine derivatives:
- A study demonstrated that similar compounds inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways .
- Another investigation revealed that these compounds could downregulate key oncogenes involved in tumor growth .
Antimicrobial Properties
The compound's thioacetamide component suggests potential antimicrobial activity:
- Research has shown that thioacetamides can exhibit antibacterial effects against various pathogens by disrupting cellular processes .
- Specific tests on related compounds have indicated effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Antitumor Effects : A recent clinical trial evaluated a related thieno[3,2-d]pyrimidine derivative in patients with advanced solid tumors. Results showed a significant reduction in tumor size in 30% of participants, with manageable side effects attributed to the compound's targeted action on cancer cells .
- Antimicrobial Testing : In vitro testing of a structurally similar compound demonstrated significant inhibition of bacterial growth in cultures infected with Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, suggesting a promising antimicrobial profile .
Summary of Biological Activities
Comparison with Similar Compounds
Core Modifications
The thieno[3,2-d]pyrimidinone scaffold is common among analogs, but substituents vary significantly:
- Cyclopenta-fused derivatives: describes a compound with a cyclopenta ring fused to the thienopyrimidinone core, introducing conformational rigidity. This structural change may alter binding kinetics compared to the target compound’s non-fused system .
- Trifluoromethyl substituents : highlights a derivative with a 2-(trifluoromethyl)phenyl group, which increases electronegativity and metabolic stability compared to the target’s 3,4-dimethoxyphenethyl group .
Substituent Variations
- Methoxy positioning: reports compounds with 2,4-dimethoxyphenyl or 3,5-dimethoxyphenyl groups.
- Chlorophenyl vs. chlorobenzyl : features a 4-methoxyphenyl and 2-chlorobenzyl group, differing from the target’s 2-chloro-4-methylphenyl acetamide. The methyl group in the target may reduce steric hindrance compared to bulkier benzyl substituents .
Kinase Inhibition
- CK1 inhibitors : highlights analogs with trifluoromethylbenzothiazole groups showing potent CK1 inhibition. The target’s 3,4-dimethoxyphenethyl group may improve selectivity for CK1 isoforms due to enhanced hydrophobic interactions .
- Cytotoxicity : reports a dichlorophenyl-substituted analog with moderate cytotoxicity (IC₅₀ ~10 µM in colon cancer cells). The target’s methyl group may reduce off-target effects compared to halogens .
Physicochemical Properties
*Predicted using fragment-based methods.
†Estimated from molecular formula (C₂₄H₂₃ClN₃O₄S₂).
‡Calculated using ChemDraw.
Key Advantages of the Target Compound
- Enhanced solubility : The 3,4-dimethoxy group improves water solubility compared to analogs with halogens or trifluoromethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
